(3-Isocyanatopropoxy)benzene
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Overview
Description
(3-Isocyanatopropoxy)benzene is a chemical compound with the molecular formula C10H11NO2. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of various products. This compound is also known for its versatile small molecule scaffold, making it a valuable building block in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isocyanatopropoxy)benzene typically involves the reaction of 3-hydroxypropylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
C6H5OCH2CH2CH2NH2+COCl2→C6H5OCH2CH2CH2NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process typically includes the following steps:
Preparation of 3-hydroxypropylamine: This intermediate is synthesized through the reaction of propylene oxide with ammonia.
Reaction with Phosgene: The 3-hydroxypropylamine is then reacted with phosgene in a controlled environment to produce this compound.
Purification: The crude product is purified using distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Isocyanatopropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamic acids and esters.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
(3-Isocyanatopropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Employed in the synthesis of drug candidates and as a precursor for the development of therapeutic agents.
Industry: Used in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (3-Isocyanatopropoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the propoxy group.
Methyl isocyanate: Similar in reactivity but has a simpler structure with a methyl group instead of the propoxybenzene moiety.
Ethyl isocyanate: Similar in reactivity but has an ethyl group instead of the propoxybenzene moiety.
Uniqueness
(3-Isocyanatopropoxy)benzene is unique due to the presence of the propoxy group attached to the benzene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate for the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
3-isocyanatopropoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-11-7-4-8-13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNPMIFUYRTISC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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